A Technical Guide to the Structural Elucidation and Confirmation of Methyl 2-[4-(2-Pyrimidyl)-1-piperazinyl]acetate
A Technical Guide to the Structural Elucidation and Confirmation of Methyl 2-[4-(2-Pyrimidyl)-1-piperazinyl]acetate
Abstract
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, methodology-focused walkthrough for the structural elucidation of Methyl 2-[4-(2-Pyrimidyl)-1-piperazinyl]acetate, a heterocyclic compound featuring key pharmacophores like the pyrimidine and piperazine rings.[1][2][3] This document is intended for researchers, chemists, and quality control specialists, detailing a multi-technique analytical workflow. We will explore the synergistic application of Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a comprehensive suite of Nuclear Magnetic Resonance (NMR) experiments (¹H, ¹³C, COSY, HSQC, and HMBC). The causality behind each experimental choice is explained, ensuring that the described protocols form a self-validating system for confident structural assignment.
Introduction and Strategic Overview
Methyl 2-[4-(2-Pyrimidyl)-1-piperazinyl]acetate (Molecular Formula: C₁₁H₁₆N₄O₂, Molecular Weight: 236.27 g/mol ) is a molecule of interest in medicinal chemistry, often serving as a key intermediate in the synthesis of biologically active compounds.[4][5] Its structure combines a pyrimidine ring, a known component in numerous therapeutic agents, with a piperazine linker, a common scaffold in neuropharmacology.[2][3] Given its potential role in the synthesis of new chemical entities, verifying its structure with absolute certainty is paramount to avoid costly errors in later-stage research and development.
The potential for isomeric impurities—for instance, substitution at a different position on the pyrimidine ring or the formation of byproducts during synthesis—necessitates a robust analytical strategy.[6] A single technique is insufficient; instead, we rely on the convergence of data from orthogonal methods.
Our analytical workflow is designed to systematically deconstruct and then reassemble the molecular structure, providing layers of confirmatory evidence.
Mass Spectrometry: The First Checkpoint
Expertise & Rationale: Mass spectrometry serves as our initial and most direct confirmation of molecular weight. For a compound like this, which contains multiple nitrogen atoms, Electrospray Ionization (ESI) in positive mode is the technique of choice due to its ability to efficiently ionize basic nitrogen centers, typically yielding a strong protonated molecule peak [M+H]⁺.
Expected Data: The analysis should confirm the presence of an ion corresponding to the calculated molecular weight.
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₁₁H₁₆N₄O₂ | - |
| Exact Mass | 236.1273 | For High-Resolution MS (HRMS) |
| [M+H]⁺ Ion | m/z 237.1351 | Primary ion observed in ESI+ |
Fragmentation Analysis: Electron impact (EI) or collision-induced dissociation (CID) in MS/MS provides structural clues. The fragmentation of N-heterocyclic compounds often involves characteristic cleavages of the rings or side chains.[7][8]
-
Key Expected Fragments:
-
Loss of the methoxycarbonylmethyl group (-CH₂COOCH₃, 73 Da).
-
Cleavage of the piperazine ring, leading to fragments corresponding to the pyrimidinylpiperazine core and the acetate side chain.
-
Fragmentation of the pyrimidine ring itself.
-
Trustworthiness: A high-resolution mass spectrometry (HRMS) measurement confirming the mass to within 5 ppm of the theoretical value provides strong evidence for the elemental composition, effectively ruling out a vast number of alternative structures.
FTIR Spectroscopy: Functional Group Fingerprinting
Expertise & Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups. While it doesn't provide connectivity information, it quickly confirms that the essential chemical building blocks (ester, amines, aromatic system) are present.
Expected Data: The FTIR spectrum provides a "fingerprint" of the molecule's covalent bonds. For Methyl 2-[4-(2-Pyrimidyl)-1-piperazinyl]acetate, we anticipate several characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Expected Appearance |
| ~1745 cm⁻¹ | C=O Stretch | Methyl Ester | A strong, sharp absorption is characteristic of a saturated ester carbonyl.[9][10] |
| 1250-1335 cm⁻¹ | C-N Stretch | Aryl Amine | Strong band from the pyrimidine-piperazine C-N bond.[11] |
| 1020-1250 cm⁻¹ | C-N Stretch | Aliphatic Amine | Medium bands from the piperazine ring's C-N bonds.[11] |
| ~1200 & ~1100 cm⁻¹ | C-O Stretch | Ester | Two distinct, intense peaks confirming the C-O bonds of the ester group.[9] |
| 1550-1590 cm⁻¹ | C=N, C=C Stretch | Pyrimidine Ring | Multiple sharp bands characteristic of the aromatic heterocyclic system. |
| 2800-3000 cm⁻¹ | C-H Stretch | Aliphatic | Absorptions from the CH₂, and CH₃ groups on the piperazine and acetate moieties. |
Trustworthiness: The simultaneous presence of a strong ester carbonyl peak around 1745 cm⁻¹ and the absence of a broad O-H stretch (from a carboxylic acid, >3000 cm⁻¹) or N-H stretch (from a secondary amine, ~3300 cm⁻¹) provides critical validation of the ester and the fully substituted piperazine structure.[12]
NMR Spectroscopy: The Definitive Structural Map
Expertise & Rationale: Nuclear Magnetic Resonance (NMR) is the most powerful technique for de novo structure elucidation. It provides detailed information about the chemical environment, count, and connectivity of every proton and carbon atom in the molecule. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an irrefutable assignment.
¹H NMR Spectroscopy
This experiment identifies all unique proton environments in the molecule.
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.3 | Doublet (d) | 1H | Pyrimidine H-4/H-6 | Protons adjacent to two ring nitrogens are highly deshielded.[13][14] |
| ~6.5 | Triplet (t) | 1H | Pyrimidine H-5 | Coupled to the two other pyrimidine protons. |
| ~3.8 | Triplet (t) | 4H | Piperazine H-a | Methylene protons adjacent to the electron-withdrawing pyrimidine ring. |
| ~3.7 | Singlet (s) | 3H | O-CH₃ | Classic singlet for a methyl ester. |
| ~3.2 | Singlet (s) | 2H | N-CH₂-C=O | Methylene protons adjacent to the ester group. |
| ~2.6 | Triplet (t) | 4H | Piperazine H-b | Methylene protons adjacent to the other nitrogen in the piperazine ring. |
¹³C NMR Spectroscopy
This experiment identifies all unique carbon environments.
| Predicted δ (ppm) | Assignment | Rationale |
| ~171 | C=O | Ester carbonyl carbon. |
| ~162 | Pyrimidine C-2 | Carbon attached to two nitrogens is significantly downfield.[13] |
| ~158 | Pyrimidine C-4/C-6 | Aromatic carbons adjacent to nitrogen. |
| ~110 | Pyrimidine C-5 | Aromatic carbon shielded relative to other pyrimidine carbons. |
| ~57 | N-C H₂-C=O | Methylene carbon of the acetate group. |
| ~53 | C H₃-O | Methyl carbon of the ester. |
| ~52 | Piperazine C-b | Piperazine carbons adjacent to the acetate-bearing nitrogen.[15][16] |
| ~44 | Piperazine C-a | Piperazine carbons adjacent to the pyrimidine ring.[15][16] |
2D NMR for Connectivity Confirmation
COSY (¹H-¹H Correlation Spectroscopy): This experiment confirms proton-proton coupling networks.
-
Expected Correlations: A cross-peak between the pyrimidine protons at ~8.3 ppm and ~6.5 ppm. It will also show coupling between the two sets of piperazine protons (~3.8 ppm and ~2.6 ppm), although this may appear as a complex pattern if their coupling constants are similar.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon atom it is attached to.
-
Purpose: This is the primary method for assigning the ¹³C spectrum with certainty. For example, the proton signal at ~3.7 ppm will show a cross-peak to the carbon signal at ~53 ppm, definitively assigning it as the O-CH₃ group.
HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for piecing the molecular fragments together by showing 2- and 3-bond correlations between protons and carbons. This experiment validates the entire molecular framework.
-
Critical HMBC Correlations for Confirmation:
-
Pyrimidine to Piperazine Link: A correlation from the piperazine protons (H-a, ~3.8 ppm) to the pyrimidine C-2 carbon (~162 ppm) proves the point of attachment.
-
Acetate to Piperazine Link: A correlation from the acetate methylene protons (N-CH₂, ~3.2 ppm) to the piperazine carbons (C-b, ~52 ppm) confirms the N-alkylation.
-
Acetate Integrity: A correlation from the acetate methylene protons (~3.2 ppm) and the methyl protons (~3.7 ppm) to the carbonyl carbon (~171 ppm) confirms the methyl acetate fragment.
-
Trustworthiness: When the data from ¹H, ¹³C, COSY, HSQC, and HMBC experiments are self-consistent and account for every atom and bond in the proposed structure, the assignment is considered confirmed. The HMBC experiment is particularly powerful as it bridges non-coupled fragments, leaving no ambiguity in the final structure.
Data Synthesis and Final Conclusion
The structural elucidation of Methyl 2-[4-(2-Pyrimidyl)-1-piperazinyl]acetate is achieved not by a single piece of evidence, but by the overwhelming consensus of multiple, orthogonal analytical techniques.
-
MS confirms the correct molecular formula (C₁₁H₁₆N₄O₂).
-
FTIR confirms the presence of the required functional groups (ester, tertiary amines, aromatic ring) and the absence of others (e.g., -OH, -NH).
-
NMR (1D & 2D) provides the definitive proof of structure, mapping out the atomic arrangement and connectivity, piece by piece, and confirming it with long-range correlations.
When all data align with the predicted values for the target structure, the elucidation is complete and the chemical identity is confirmed with the highest degree of scientific confidence.
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of methanol/water (1:1) with 0.1% formic acid.
-
Instrumentation: Utilize a Q-TOF or Orbitrap mass spectrometer equipped with an ESI source.
-
Method: Infuse the sample directly at a flow rate of 5 µL/min. Acquire data in positive ion mode over a mass range of m/z 100-500.
-
Calibration: Use a known calibration standard to ensure mass accuracy is below 5 ppm.
-
Analysis: Identify the [M+H]⁺ ion and compare its measured exact mass to the theoretical value for C₁₁H₁₆N₄O₂ + H⁺.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Place a small amount of the neat compound (if an oil) or a KBr pellet (if a solid) onto the diamond crystal of an ATR-FTIR spectrometer.
-
Instrumentation: Use a standard FTIR spectrometer with an ATR accessory.
-
Method: Collect a background spectrum of the clean ATR crystal. Collect the sample spectrum.
-
Analysis: Acquire data from 4000 to 400 cm⁻¹. Process the data (baseline correction, if necessary) and identify the key absorption bands as listed in the table above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. A longer relaxation delay (5 seconds) and a larger number of scans (1024 or more) may be necessary.
-
2D NMR Acquisition: Use standard, gradient-selected pulse programs (gs-COSY, gs-HSQC, gs-HMBC). Optimize parameters according to manufacturer recommendations. For HMBC, set the long-range coupling delay to optimize for J-couplings of 8-10 Hz.
-
Processing & Analysis: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Reference the solvent peak. Integrate ¹H signals, pick peaks for all spectra, and perform assignments using the 2D correlation data.
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¹³C-NMR of Piperazine-Containing Copolyamides: Kricheldorf, H. R., & Stöber, O. (1976). "¹³C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides." Journal of Polymer Science: Polymer Letters Edition, 14(7), 383-388. Available at: [Link]
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¹H NMR Chemical Shift Data: Reich, H. J. "NMR Spectroscopy :: 1H NMR Chemical Shifts." Organic Chemistry Data. Available at: [Link]
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¹H NMR of Amino-Pyrimidines: Rukmani, S., & Umashankari, S. (2015). "Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum." Indian Journal of Science and Technology, 8(32). Available at: [Link]
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¹³C-NMR of Piperazine Systems: Arshad, M., et al. (2011). "¹³C-NMR Spectroscopic Study on Chemical Species in Piperazine−Amine−CO2−H2O System before and after Heating." Industrial & Engineering Chemistry Research, 50(22), 12538-12546. Available at: [Link]
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Mass Spectrometry of N-Heterocycles: Potapov, A.M., et al. (2007). "Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines." ARKIVOC, 2007(15), 133-146. Available at: [Link]
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Mass Spectrometry of Heterocyclic Compounds: Spiteller, G. (1966). "Mass Spectrometry of Heterocyclic Compounds." Advances in Heterocyclic Chemistry, 7, 301-376. Available at: [Link]
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IR Spectra of Amides and Esters: TMP Chem. (2021). "Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters." YouTube. Available at: [Link]
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IR Spectroscopy of Esters: Smith, B. C. (2018). "The C=O Bond, Part VI: Esters and the Rule of Three." Spectroscopy Online. Available at: [Link]
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FTIR Analysis of Esters and Amides: Abed, K. M., et al. (2023). "FTIR analysis for (a) fatty acid ester, (b) fatty acid Amide with glycerol, and (c) fatty acid amid as a corrosion inhibitor." ResearchGate. Available at: [Link]
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FTIR Spectra of Esters: All 'bout Chemistry. (2023). "FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones." YouTube. Available at: [Link]
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FTIR of Amines: AnalyzeTest.com. (2021). "Different type of amines in FT-IR spectroscopy." Available at: [Link]
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Methyl 2-(pyrimidin-4-YL)acetate Data: National Institutes of Health, PubChem Database. Methyl 2-(pyrimidin-4-YL)acetate, C7H8N2O2, CID 21486902. Available at: [Link]
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Use as a Reagent: MySkinRecipes. Methyl 2-[4-(-2-Pyrimidyl)-1-piperazinyl]acetate. Available at: [Link]
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2-Pyrimidinyl piperazine Data: National Institutes of Health, PubChem Database. 2-Pyrimidinyl piperazine, C8H12N4, CID 3023263. Available at: [Link]
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Pyrimidinylpiperazine Derivatives as GRP119 Agonists: Chen, H., et al. (2017). "Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity." Molecular Diversity, 21(3), 637-654. Available at: [Link]
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NMR Data of Heterocyclic Compounds: Ali, M. A., et al. (2022). "Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades." Molecules, 27(19), 6241. Available at: [Link]
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